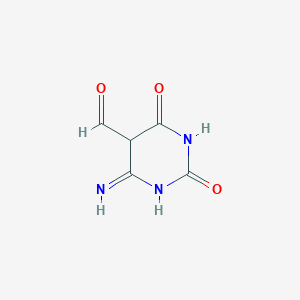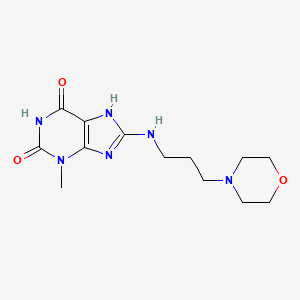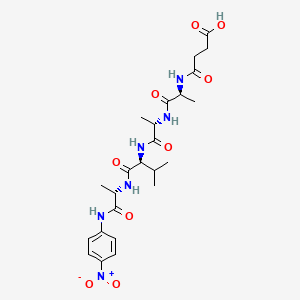
Suc-Ala-Ala-Val-Ala-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suc-Ala-Ala-Val-Ala-pNA, also known as N-Succinyl-Alanine-Alanine-Valine-Alanine-para-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of elastase and other proteases. This compound is particularly valuable in research due to its ability to release para-nitroaniline upon enzymatic cleavage, which can be quantified colorimetrically.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Val-Ala-pNA typically involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the para-nitroanilide group. The process generally includes:
Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Deprotection: The protecting groups are removed to yield the free peptide.
Attachment of para-Nitroanilide: The para-nitroanilide group is attached to the peptide using standard peptide coupling techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude peptide is purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Quality Control: The final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) spectroscopy, to ensure purity and correct structure.
化学反应分析
Types of Reactions
Suc-Ala-Ala-Val-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases para-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Proteases: Enzymes such as elastase, trypsin, and chymotrypsin are commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer at pH 7.5.
Temperature: The reactions are usually performed at physiological temperatures (37°C).
Major Products
The primary product of the hydrolysis reaction is para-nitroaniline, which is released from the peptide substrate and can be quantified by measuring absorbance at 405 nm.
科学研究应用
Suc-Ala-Ala-Val-Ala-pNA is widely used in various scientific research fields:
Chemistry
Enzyme Kinetics: It is used to study the kinetics of protease enzymes by measuring the rate of hydrolysis.
Inhibitor Screening: Researchers use this compound to screen for potential protease inhibitors by observing changes in hydrolysis rates.
Biology
Protease Activity Assays: It is employed in assays to measure the activity of proteases in biological samples, such as blood or tissue extracts.
Cell Signaling Studies: The compound helps in understanding the role of proteases in cell signaling pathways.
Medicine
Disease Biomarkers: this compound is used to detect elevated protease levels in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Drug Development: It aids in the development of drugs targeting proteases involved in various diseases.
Industry
Quality Control: The compound is used in industrial settings to monitor the activity of proteases in enzyme preparations and formulations.
作用机制
The mechanism of action of Suc-Ala-Ala-Val-Ala-pNA involves its hydrolysis by proteases. The peptide bond between the valine and alanine residues is cleaved, releasing para-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of para-nitroaniline produced.
Molecular Targets and Pathways
Proteases: The primary molecular targets are protease enzymes, including elastase, trypsin, and chymotrypsin.
Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as inflammatory responses where proteases play a critical role.
相似化合物的比较
Similar Compounds
Suc-Ala-Ala-Ala-pNA: A similar compound with three alanine residues instead of valine, used for similar applications.
Suc-Ala-Ala-Pro-Phe-pNA: Another related compound with a different peptide sequence, used to study different proteases.
N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA: A variant with a methoxysuccinyl group, offering different solubility and reactivity properties.
Uniqueness
Suc-Ala-Ala-Val-Ala-pNA is unique due to its specific peptide sequence, which provides selectivity for certain proteases. The presence of valine in the sequence can influence the substrate’s binding affinity and hydrolysis rate, making it suitable for specific assays and applications.
属性
分子式 |
C24H34N6O9 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)/t13-,14-,15-,20-/m0/s1 |
InChI 键 |
IYHHIHIBYVIDMJ-KZDUYQQSSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

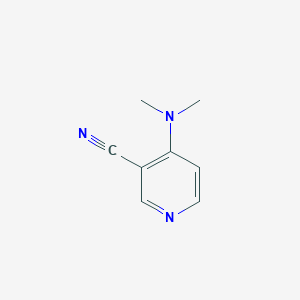

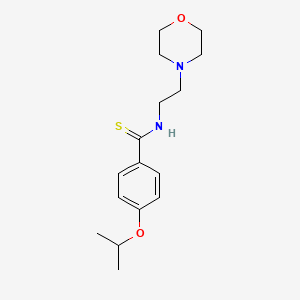

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
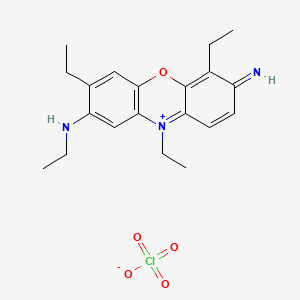
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
